Phosphoryl fluoride

Description

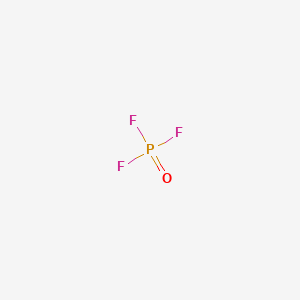

Structure

3D Structure

Properties

InChI |

InChI=1S/F3OP/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUQCRZBKUBHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3OP | |

| Record name | phosphoryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065504 | |

| Record name | Phosphoric trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-20-1 | |

| Record name | Phosphoric trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoryl oxyfluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trifluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYL OXYFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2907TX5WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Phosphoryl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of phosphoryl fluoride (POF₃), a valuable fluorinating agent and chemical intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes essential safety information. The synthesis workflows and reaction pathways are visualized to facilitate a clear understanding of the processes involved.

Introduction

This compound (POF₃), also known as phosphorus oxyfluoride, is a colorless, toxic gas with significant applications in chemical synthesis.[1] Its utility as a fluorinating agent is pivotal in the production of various organofluorine compounds. Furthermore, it serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fluorophosphoric acids. This guide details two primary and reliable methods for its laboratory preparation: the fluorination of phosphoryl chloride (POCl₃) and the controlled partial hydrolysis of phosphorus pentafluoride (PF₅).

Physical and Chemical Properties:

-

Molecular Formula: POF₃

-

Molar Mass: 103.97 g/mol

-

Boiling Point: -39.7 °C

-

Appearance: Colorless gas

-

Solubility: Reacts with water and alcohol; soluble in diethyl ether and hydrocarbons.

Synthesis Methodologies

Two robust methods for the synthesis of this compound are presented below, complete with detailed experimental protocols.

Method 1: Fluorination of Phosphoryl Chloride with an Alkali Metal Fluoride

This is a common and practical method for generating this compound, involving a halogen exchange reaction. Both potassium fluoride (KF) and sodium fluoride (NaF) can be used as the fluorinating agent.

Reaction Pathway:

References

An In-depth Technical Guide to Phosphoryl Fluoride (POF₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoryl fluoride (POF₃), also known as phosphorus oxyfluoride, is a colorless, pungent gas with the chemical formula POF₃.[1] It is a tetrahedral molecule with phosphorus as the central atom.[2] As a member of the phosphorus oxyhalide family, it exhibits unique chemical properties, bridging the characteristics of acid halides and fluoride donors.[2] Its high reactivity and toxicity necessitate careful handling.[2][3] this compound serves as a precursor in the synthesis of fluorophosphoric acids and finds applications in various chemical syntheses.[1][2]

Physical Properties of this compound

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | POF₃[1] |

| Molar Mass | 103.9684 g/mol [1] |

| Appearance | Colorless gas[1] |

| Boiling Point | -39.7 °C (233.5 K)[1] |

| Triple Point | -96.4 °C[2] |

| Critical Temperature | 73 °C[2] |

| Critical Pressure | 4.25 bar[2] |

| Dipole Moment | 1.76 D[1][2] |

| Solubility | Reacts with water, alcohol, and acid. Soluble in diethyl ether and hydrocarbons.[1] |

Chemical Properties and Reactivity

Molecular Structure and Bonding

This compound has a tetrahedral molecular geometry, with the central phosphorus atom bonded to one oxygen atom and three fluorine atoms.[2] The P-O bond is a double bond with significant ionic character, which contributes to its high reactivity.[2]

Hydrolysis

This compound hydrolyzes rapidly in water.[2] The hydrolysis proceeds in a stepwise manner, first forming difluorophosphoric acid (HPO₂F₂), then monofluorophosphoric acid (H₂PO₃F), and finally orthophosphoric acid (H₃PO₄).[1]

Reactions with Amines

This compound reacts with amines. For instance, its reaction with dimethylamine produces dimethylaminophosphoryl difluoride, along with dimethylammonium salts of difluorophosphate and hexafluorophosphate.[1][4]

Lewis Acidity

This compound acts as a weak Lewis acid, with the phosphorus atom being the acidic center.[2] It can form adducts with strong Lewis bases like amines and ethers, although these complexes are often unstable and prone to hydrolysis.[2]

Spectroscopic Characterization

The structure and properties of this compound have been investigated using various spectroscopic techniques.

-

Raman Spectroscopy : Raman spectra of this compound have been used to study its vibrational modes. An extra line observed in the spectra of neat and matrix-isolated POF₃ suggests intermolecular interactions in the solid state.[5]

-

X-ray Diffraction : Single-crystal X-ray diffraction has been employed to determine the crystal structure of this compound. It crystallizes in the trigonal space group P3m1, and the structure reveals zigzag chains formed by intermolecular P-O contacts.[5]

-

NMR Spectroscopy : While specific spectral data is not detailed in the provided context, ¹⁹F and ³¹P NMR spectroscopy are principal techniques for characterizing fluorine- and phosphorus-containing compounds, respectively. These methods would be crucial for analyzing the structure and purity of this compound and its reaction products.[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the partial hydrolysis of phosphorus pentafluoride (PF₅).[1]

General Methodology:

-

Phosphorus pentafluoride gas is carefully reacted with a controlled amount of water.

-

The reaction produces this compound and hydrogen fluoride as a byproduct.

-

The resulting gases are then separated and purified, typically by fractional distillation, to isolate the this compound.

Safe Handling and Storage

This compound is a toxic and corrosive gas that can form hydrofluoric acid upon contact with moisture.[1][3] Therefore, stringent safety precautions are necessary.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] In case of potential exposure to the gas, a self-contained breathing apparatus should be used.[9]

-

Ventilation : All work with this compound should be conducted in a well-ventilated fume hood.[8]

-

Handling : Avoid contact with skin, eyes, and clothing.[10] Prevent inhalation of the gas.[8]

-

Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[8][11] Protect from moisture.[8]

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]

-

Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[9]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.[9]

-

Conclusion

This compound is a highly reactive and versatile inorganic compound. Its distinct physical and chemical properties, particularly its susceptibility to hydrolysis and its reactions with nucleophiles, make it a valuable reagent in specialized synthetic applications. A thorough understanding of its properties and adherence to strict safety protocols are essential for its use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-State NMR and Raman Spectroscopic Investigation of Fluoride-Substituted Apatites Obtained in Various Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. fishersci.dk [fishersci.dk]

- 11. nj.gov [nj.gov]

Vibrational Spectroscopy of Gaseous Phosphoryl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the vibrational spectroscopy of gaseous phosphoryl fluoride (POF3). This compound is a key compound in organophosphorus chemistry, and understanding its vibrational properties is crucial for structural elucidation, theoretical modeling, and applications in various fields, including drug development where phosphate groups play a critical role. This document summarizes key spectroscopic data, details experimental and computational methodologies, and provides visual representations of the analytical workflow.

Introduction to the Vibrational Spectrum of this compound

This compound is a molecule with C3v symmetry. Its vibrational spectrum, studied through infrared (IR) and Raman spectroscopy, provides a fundamental understanding of its molecular structure and bonding. The molecule has six fundamental vibrational modes, which are categorized into symmetry species A1 and E. The A1 modes are symmetric with respect to the principal C3 axis and are active in both infrared and Raman spectroscopy. The E modes are doubly degenerate and are also active in both IR and Raman.

Quantitative Vibrational Data

The vibrational frequencies of gaseous this compound have been determined through both experimental measurements and theoretical calculations. The following table summarizes the fundamental vibrational frequencies and their assignments.

| Symmetry | Mode | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| A1 | ν1 | P=O stretch | 1415 | 1405.1 | [1] |

| A1 | ν2 | Symmetric P-F stretch | 990 | - | |

| A1 | ν3 | Symmetric F-P-F bend | 473 | - | |

| E | ν4 | Asymmetric P-F stretch | 873 | - | |

| E | ν5 | Asymmetric F-P-F bend | 485 | - | |

| E | ν6 | Rocking | 335 | - |

Note: Calculated frequencies are from reference[1]. A comprehensive list of experimental values from various sources is extensive; the values presented are representative.

Experimental Protocols

The acquisition of high-quality vibrational spectra of gaseous this compound requires carefully controlled experimental conditions. The following sections describe generalized protocols for gas-phase Fourier Transform Infrared (FTIR) and Raman spectroscopy.

Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for obtaining the infrared spectrum of gaseous samples.

Objective: To measure the infrared absorption spectrum of gaseous POF3 to determine its vibrational frequencies.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Gas cell with appropriate window material (e.g., KBr or CsI)

-

Vacuum line for sample handling

-

This compound (POF3) gas sample

-

Pressure gauge

-

Data acquisition and processing software

Procedure:

-

System Preparation: Ensure the FTIR spectrometer is properly aligned and purged with a dry, inert gas (e.g., nitrogen) to minimize atmospheric water and carbon dioxide interference.

-

Gas Cell Preparation: Evacuate the gas cell using the vacuum line to remove any residual gases.

-

Sample Introduction: Introduce the gaseous POF3 into the gas cell to a desired pressure. The optimal pressure will depend on the path length of the cell and the intensity of the absorption bands.

-

Spectral Acquisition:

-

Record a background spectrum of the evacuated gas cell.

-

Record the sample spectrum with POF3 in the gas cell.

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Process the resulting spectrum to identify the vibrational frequencies. This may involve baseline correction, peak picking, and comparison with literature values.

Gas-Phase Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations.

Objective: To measure the Raman scattering spectrum of gaseous POF3.

Materials and Equipment:

-

Raman spectrometer with a suitable laser excitation source (e.g., an argon-ion laser)

-

Gas cell with high-purity quartz windows

-

Sample handling system for gases

-

This compound (POF3) gas sample

-

Data acquisition and analysis software

Procedure:

-

System Alignment: Align the laser beam to pass through the center of the gas cell and focus the scattered light onto the entrance slit of the spectrometer.

-

Sample Preparation: Fill the gas cell with the POF3 sample to the desired pressure.

-

Spectral Acquisition:

-

Illuminate the gas sample with the laser.

-

Collect the scattered radiation at a 90° angle to the incident beam.

-

Record the Raman spectrum over the desired wavenumber range.

-

-

Data Analysis: Analyze the spectrum to determine the Raman shifts corresponding to the vibrational modes of POF3.

Computational Methodology

Theoretical calculations are invaluable for assigning experimentally observed vibrational frequencies to specific molecular motions.

Objective: To calculate the vibrational frequencies and normal modes of POF3 using quantum chemical methods.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Molecular Geometry Optimization:

-

Construct the initial molecular structure of POF3.

-

Perform a geometry optimization to find the minimum energy structure. A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the optimized geometry. This calculation will yield the harmonic vibrational frequencies.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

-

Analysis of Results:

-

The output will provide the vibrational frequencies and the corresponding atomic displacements for each normal mode.

-

Visualize the normal modes to assign them to specific types of vibrations (e.g., stretching, bending).

-

Compare the calculated frequencies with the experimental data. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental values.

-

Visualizations

The following diagrams illustrate the experimental and analytical workflows for the vibrational spectroscopy of gaseous this compound.

Caption: Experimental workflows for gas-phase FTIR and Raman spectroscopy.

Caption: Logical workflow for vibrational spectral analysis and assignment.

References

The Discovery and Enduring Significance of Phosphoryl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoryl fluoride (POF₃), also known as phosphorus oxyfluoride, is a colorless, highly toxic gas with significant chemical reactivity that has carved a unique niche in the history of chemistry. From its initial discovery in the late 19th century to its peripheral involvement in the development of potent nerve agents, the study of this compound has provided fundamental insights into phosphorus-halogen chemistry. This technical guide offers an in-depth exploration of the discovery, synthesis, and key properties of this compound, presenting data in a structured format for clarity and providing detailed experimental protocols from seminal studies.

I. Discovery and Early History

The existence of an oxyfluoride of phosphorus was first definitively established by the French chemist Henri Moissan, a Nobel laureate renowned for his work on the isolation of fluorine. However, it was the work of British chemists Thomas Edward Thorpe and F. J. Hambly in 1889 that provided a practical method for its synthesis and a more thorough characterization of its properties.

Key Milestones in the Discovery of this compound:

-

Early Postulation: While the exact first mention is difficult to pinpoint, the potential for a phosphorus oxyfluoride was a logical extension of the known chemistry of phosphorus oxychloride (POCl₃).

-

First Definitive Synthesis (Moissan): Henri Moissan was the first to unequivocally synthesize and identify this compound. His work laid the groundwork for future investigations into this reactive compound.

-

Practical Synthesis and Characterization (Thorpe and Hambly, 1889): Thorpe and Hambly developed a more accessible method for producing this compound, allowing for a more detailed study of its physical and chemical characteristics.[1]

II. Synthesis of this compound: From Historical Methods to Modern Approaches

The synthesis of this compound has evolved from early, often hazardous, high-temperature reactions to more controlled and efficient modern techniques.

Historical Synthesis: Thorpe and Hambly's Method

The first practical synthesis of this compound was achieved by Thorpe and Hambly through the reaction of phosphorus pentoxide with a fluoride salt.

Experimental Protocol: Synthesis of this compound (Thorpe and Hambly, 1889) [1]

-

Reactants:

-

Cryolite (Na₃AlF₆), finely powdered

-

Phosphorus pentoxide (P₂O₅)

-

-

Apparatus: A glass retort connected to a series of U-tubes for gas purification and collection. The collection vessel was cooled with a suitable refrigerant.

-

Procedure:

-

An intimate mixture of finely powdered cryolite and phosphorus pentoxide is prepared.

-

The mixture is heated in the glass retort.

-

A gaseous product, this compound, is evolved.

-

The gas is passed through a series of U-tubes, likely containing materials to remove any unreacted starting materials or byproducts.

-

The purified this compound gas is then condensed and collected in the cooled vessel.

-

-

Reaction: The exact stoichiometry of the reaction with cryolite is complex, but the fundamental transformation involves the fluorination of phosphorus pentoxide. A simplified representation with a generic fluoride source (MF) can be written as: P₂O₅ + 3MF → 2POF₃ + 3MO (where M is a metal)

Modern Synthetic Methods

Contemporary approaches to synthesizing this compound offer improved yields and safety profiles.

-

Partial Hydrolysis of Phosphorus Pentafluoride (PF₅): This is a common laboratory-scale method.[2] PF₅ + H₂O → POF₃ + 2HF

-

Halogen Exchange from Phosphoryl Chloride (POCl₃): This method involves the reaction of phosphoryl chloride with a fluorinating agent.[2] POCl₃ + 3HF → POF₃ + 3HCl Alternatively, metal fluorides can be used: 2POCl₃ + 3ZnF₂ → 2POF₃ + 3ZnCl₂[2]

The following diagram illustrates the logical progression of these synthetic methodologies.

Caption: Evolution of this compound Synthesis Methods.

III. Physicochemical Properties and Molecular Structure

This compound is a tetrahedral molecule with C₃ᵥ symmetry. Its physical and structural parameters have been determined through various spectroscopic and diffraction techniques.

Physical Properties

| Property | Value |

| Molar Mass | 103.968 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -39.7 °C |

| Melting Point | -96.4 °C |

| Density (gas, at STP) | 4.64 g/L |

| Dipole Moment | 1.76 D |

Molecular Structure

The molecular geometry of this compound has been precisely determined using gas electron diffraction studies. These studies have provided accurate measurements of the bond lengths and angles within the molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P–F Bond | 1.524 | |

| P=O Bond | 1.436 | |

| F–P–F Angle | 101.3 | |

| O=P–F Angle | 116.8 |

Data obtained from gas electron diffraction studies.[2][3]

IV. Chemical Reactivity: The Hydrolysis Pathway

A key chemical characteristic of this compound is its reactivity with water. It undergoes hydrolysis in a stepwise manner, ultimately yielding phosphoric acid and hydrogen fluoride. This reactivity is a critical consideration in its handling and is also relevant to understanding the degradation of related organophosphorus compounds.

The hydrolysis proceeds through the formation of fluorophosphoric acids:

-

Step 1: Formation of Difluorophosphoric Acid POF₃ + H₂O → HPO₂F₂ + HF

-

Step 2: Formation of Monofluorophosphoric Acid HPO₂F₂ + H₂O → H₂PO₃F + HF

-

Step 3: Formation of Phosphoric Acid H₂PO₃F + H₂O → H₃PO₄ + HF

This sequential hydrolysis pathway is depicted in the following diagram:

Caption: Stepwise Hydrolysis of this compound.

V. Relevance in Modern Chemistry and Drug Development

While this compound itself is not a therapeutic agent, its chemistry is foundational to the understanding of more complex organophosphorus compounds, some of which have significant biological activity. The P-F bond is a key feature in certain chemical warfare agents, such as Sarin (GB), which is an isopropyl methylphosphonofluoridate.[4] The study of the reactivity and degradation of these agents, including the hydrolysis of the P-F bond, is critical for developing countermeasures and decontamination protocols.

Furthermore, the principles of phosphorus-fluorine chemistry are relevant in the design of enzyme inhibitors and other bioactive molecules in drug discovery. The high electronegativity of fluorine and the unique properties of the P-F bond can be exploited to modulate the electronic and steric properties of drug candidates.

VI. Conclusion

The journey of this compound from its discovery in the late 19th century to its relevance in contemporary chemical research highlights its enduring importance. The foundational work of Moissan and Thorpe and Hambly paved the way for a deeper understanding of its synthesis and properties. Modern analytical techniques have provided a precise picture of its molecular structure, while its reactivity, particularly its hydrolysis, remains a key area of study. For researchers in synthetic chemistry and drug development, the history and chemistry of this compound offer valuable insights into the behavior of phosphorus-halogen compounds and inform the design of novel molecules with desired biological activities.

References

NMR Spectra of Phosphoryl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of phosphoryl fluoride (POF₃). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the characterization of fluorine-containing compounds. This document details the key NMR parameters of POF₃, outlines experimental considerations for spectral acquisition, and visualizes the underlying principles of its spectral features.

Introduction to this compound (POF₃)

This compound is a colorless, toxic gas at room temperature. Its simple molecular structure, containing both phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) nuclei, both of which are spin-active (I = 1/2) and 100% naturally abundant, makes it an excellent model compound for multinuclear NMR studies. The analysis of its NMR spectra provides fundamental insights into spin-spin coupling phenomena and chemical environment effects.

Quantitative NMR Data

The NMR spectroscopic parameters of this compound are characterized by the chemical shifts of the ³¹P and ¹⁹F nuclei and the prominent one-bond spin-spin coupling constant between them.

Chemical Shifts

The chemical shift of an atomic nucleus is dependent on its local electronic environment. For POF₃, the highly electronegative fluorine atoms significantly influence the shielding of both the phosphorus and fluorine nuclei.

Table 1: Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Reference Standard |

| ³¹P | +35.5 | 85% H₃PO₄ |

| ¹⁹F | -90.7 | CFCl₃ |

Note: An earlier reported ³¹P chemical shift of +80.3 ppm has been suggested to be erroneous, likely due to the formation of POF₃ from the hydrolysis of PF₅ in glass NMR tubes.

Spin-Spin Coupling Constants

The interaction between the magnetic moments of the phosphorus and fluorine nuclei results in the splitting of their respective NMR signals. This spin-spin coupling is quantified by the coupling constant, J.

Table 2: Spin-Spin Coupling Constant (J) for this compound

| Coupling | Value (Hz) |

| ¹J(P-F) | 1080 |

Note: A previously reported ¹J(P-F) value of 938 Hz corresponds to the likely erroneous ³¹P chemical shift of +80.3 ppm.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful consideration of its physical properties and reactivity.

Sample Preparation

Due to its gaseous nature at standard conditions and susceptibility to hydrolysis, sample preparation for POF₃ NMR is critical.

-

Gas-Phase NMR: this compound can be handled as a gas in a sealed NMR tube. The pressure of the gas will affect the signal intensity.

-

Solution-Phase NMR: For solution-state NMR, POF₃ must be condensed into a suitable deuterated solvent at low temperatures.

-

Solvent Selection: Aprotic, non-coordinating deuterated solvents such as CDCl₃ or acetone-d₆ are suitable.

-

Handling Precautions: All glassware must be scrupulously dried to prevent the formation of fluorophosphoric acids. The use of metal or polymer containers for storage and transfer is recommended to avoid reaction with silica.[1]

-

Temperature: The sample should be prepared and maintained at low temperatures (e.g., -84 to -90 °C) to keep POF₃ in its liquid state.[1]

-

NMR Spectrometer Parameters

The following are general guidelines for setting up NMR experiments for POF₃. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

-

Nuclei: ³¹P and ¹⁹F.

-

Spectrometer Frequency: A high-field spectrometer (e.g., 400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequences: Standard one-pulse experiments are typically sufficient for acquiring both ³¹P and ¹⁹F spectra.

-

Referencing:

-

Acquisition Parameters:

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 5 times the longest T₁ is recommended for quantitative measurements.

-

Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans for good signal-to-noise.

-

Visualization of NMR Properties

Spin-Spin Coupling in this compound

The observed splitting in the NMR spectra of POF₃ is a direct consequence of the through-bond interaction between the ³¹P and the three equivalent ¹⁹F nuclei.

Caption: Spin-spin coupling pathways in POF₃.

In the ³¹P NMR spectrum, the signal is split into a quartet by the three equivalent ¹⁹F nuclei (2nI + 1 = 2 * 3 * 1/2 + 1 = 4). Conversely, in the ¹⁹F NMR spectrum, the signal is split into a doublet by the single ³¹P nucleus (2nI + 1 = 2 * 1 * 1/2 + 1 = 2).

Experimental Workflow for NMR Analysis

The general workflow for the NMR analysis of a reactive gaseous compound like this compound involves several key stages, from sample preparation to data interpretation.

References

An In-depth Technical Guide on the Thermodynamic Properties of Phosphoryl Fluoride Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoryl fluoride (POF₃), also known as phosphorus oxyfluoride, is a colorless, toxic gas with the chemical formula POF₃.[1][2] It is a tetrahedral molecule that is reactive and readily hydrolyzes in the presence of water.[1] The compound is of significant interest in various fields, including as an intermediate in chemical synthesis and as a decomposition product in lithium-ion batteries containing LiPF₆ electrolyte, where its formation can pose a toxic hazard.[3][4] Understanding its thermodynamic properties is crucial for modeling its behavior in chemical systems, assessing reaction energies, and ensuring safety in its handling and applications. This guide provides a comprehensive overview of the key thermodynamic data for this compound gas, details the experimental methods used for their determination, and illustrates relevant chemical pathways.

Thermodynamic Properties of this compound Gas

The thermodynamic properties of this compound gas have been characterized through various experimental and computational methods. The standard state for the following data is 25 °C (298.15 K) and 100 kPa (1 bar). The key quantitative data are summarized in the table below, primarily sourced from the NIST Chemistry WebBook.[5][6][7]

| Property | Symbol | Value | Units | Reference |

| Molecular Weight | M | 103.9684 | g/mol | --INVALID-LINK--[5] |

| Standard Enthalpy of Formation (Gas) | ΔfH°gas | -1247.7 ± 4.2 | kJ/mol | --INVALID-LINK--[7] |

| Standard Molar Entropy (Gas, 1 bar) | S°gas,1 bar | 279.79 | J/mol·K | --INVALID-LINK--[7] |

| Molar Heat Capacity (Gas) Shomate Equation Parameters | Cp° | See equation and parameters below | J/mol·K | --INVALID-LINK--[6] |

| Shomate Equation | ||||

| Equation | Cp° = A + B·t + C·t² + D·t³ + E/t² | t = T(K) / 1000 | ||

| Temperature Range | 298.15 - 1300 K | |||

| A | 60.18373 | |||

| B | 69.41241 | |||

| C | -34.02071 | |||

| D | 6.136191 | |||

| E | -2.574101 |

Experimental Protocols for Thermodynamic Data Determination

The thermodynamic data for this compound are derived from a combination of experimental techniques and theoretical calculations. The primary methods involve spectroscopy and gas-phase ion chemistry.

Spectroscopic Methods for Thermodynamic Function Calculation

Thermodynamic properties such as entropy (S°) and heat capacity (Cp°) are often calculated from statistical mechanics using molecular constants derived from spectroscopic measurements.

Methodology:

-

Vibrational Spectroscopy: The fundamental vibrational frequencies of the POF₃ molecule are determined using infrared (IR) and Raman spectroscopy. These frequencies correspond to the energies of the vibrational modes of the molecule.

-

Rotational Spectroscopy: Microwave spectroscopy is used to determine the moments of inertia and rotational constants of the molecule.

-

Statistical Mechanics Calculation: The vibrational frequencies and rotational constants are used as inputs for statistical mechanics equations. The contributions of translational, rotational, and vibrational motions to the overall thermodynamic functions are calculated separately and then summed to yield the total values for entropy, heat capacity, and other properties. The NIST-JANAF Thermochemical Tables are a well-known compilation of such data derived from spectroscopic studies.[7]

Gas-Phase Ion Chemistry for Enthalpy of Formation

The enthalpy of formation (ΔfH°) is often determined by measuring the thermochemistry of gas-phase reactions. Methods like Ion Cyclotron Resonance (ICR) mass spectrometry are used to measure the energetics of ion-molecule reactions involving the species of interest.

Methodology:

-

Reaction Selection: A well-defined gas-phase reaction involving POF₃ is chosen. For instance, fluoride affinity (the enthalpy change for the reaction F⁻ + POF₃ → [F-POF₃]⁻) can be measured.

-

Ion Generation and Trapping: Ions (e.g., F⁻) are generated, trapped, and reacted with neutral POF₃ gas in the low-pressure environment of a mass spectrometer.

-

Equilibrium or Bracketing Measurement: The equilibrium constant for the reaction is measured over a range of temperatures (van't Hoff plot) to determine ΔrH° and ΔrS°. Alternatively, bracketing experiments are performed where the reactivity of the ion is compared with a series of reference compounds with known affinities.

-

Thermochemical Ladder: The experimentally determined reaction enthalpy (ΔrH°) is then used in a thermochemical cycle (a "ladder") with other species whose enthalpies of formation are accurately known. This allows for the calculation of the unknown ΔfH° for POF₃. The NIST WebBook lists reaction thermochemistry data determined by such methods.[5]

Chemical Reactivity and Pathways

This compound is a reactive molecule, and its most characteristic reaction is hydrolysis. This process occurs stepwise and is relevant to its role as a phosphate analogue in enzymatic studies and its environmental decomposition.[1][8]

Hydrolysis Pathway

POF₃ reacts with water to sequentially replace fluorine atoms with hydroxyl groups, passing through difluorophosphoric acid and monofluorophosphoric acid before ultimately forming phosphoric acid and hydrogen fluoride.[1]

POF₃ + H₂O → HPO₂F₂ (Difluorophosphoric acid) + HF HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric acid) + HF H₂PO₃F + H₂O → H₃PO₄ (Phosphoric acid) + HF

This stepwise hydrolysis is a critical consideration in environments where both POF₃ and moisture are present, such as in the case of a compromised lithium-ion battery.[3][4]

Conclusion

The thermodynamic properties of this compound gas are well-documented, with reliable data available for enthalpy of formation, entropy, and heat capacity. These values are primarily derived from sophisticated spectroscopic analysis combined with statistical mechanics and gas-phase ion chemistry experiments. A thorough understanding of these properties, along with its chemical reactivity, particularly its hydrolysis, is essential for professionals in chemistry, materials science, and drug development for predicting reaction outcomes, modeling chemical processes, and implementing appropriate safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. acton-bess-opposition-petition.actontakesaction.org [acton-bess-opposition-petition.actontakesaction.org]

- 4. quora.com [quora.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Phosphoryl Fluoride: A Comprehensive Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Phosphoryl fluoride (POF₃), a colorless, toxic gas, is a reactive phosphorus compound with significant applications in synthetic chemistry. While its direct use is often limited by its hazardous nature, it serves as a key precursor and reagent in the formation of various organofluorine and organophosphorus compounds. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physical and chemical properties, synthesis protocols, and its burgeoning role in advanced chemical synthesis, particularly in the context of drug discovery and medicinal chemistry. Detailed experimental methodologies and safety precautions are outlined to assist researchers in its safe handling and application.

Chemical Identifiers and Properties

This compound is known by several names and is cataloged in numerous chemical databases. A summary of its primary identifiers and key quantitative properties is provided below for easy reference.

Table 1: Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 13478-20-1[1] |

| IUPAC Name | Phosphoryl trifluoride[1] |

| Other Names | Phosphorus oxyfluoride, Phosphorus oxide trifluoride, Trifluorophosphine oxide[1] |

| PubChem CID | 83516[1] |

| EC Number | 236-776-4[1] |

| UNII | J2907TX5WS[1] |

| InChI | InChI=1S/F3OP/c1-5(2,3)4[1] |

| SMILES | O=P(F)(F)F |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | POF₃[1] |

| Molar Mass | 103.968 g/mol [1] |

| Appearance | Colorless gas[1] |

| Boiling Point | -39.7 °C[1] |

| Solubility in water | Reacts (hydrolyzes)[1] |

| Solubility (other) | Soluble in diethyl ether and hydrocarbons[1] |

| Molecular Shape | Tetrahedral at the Phosphorus atom[1] |

| Dipole Moment | 1.76 D[1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale and purity.

Partial Hydrolysis of Phosphorus Pentafluoride

A common laboratory-scale synthesis involves the controlled, partial hydrolysis of phosphorus pentafluoride (PF₅). This gas-phase reaction can be performed in a flow system.

-

Apparatus Setup: A flow reactor system is assembled, typically consisting of a source of gaseous PF₅, a controlled water vapor introduction system, a reaction chamber, and a trapping system.

-

Reaction: Gaseous phosphorus pentafluoride is passed through a chamber where it reacts with a controlled amount of water vapor. The primary reaction is: PF₅ + H₂O → POF₃ + 2HF.[2]

-

Purification: The product stream, containing POF₃ and hydrogen fluoride (HF), is then passed through a column packed with granulated sodium fluoride (NaF). The NaF selectively adsorbs the HF, allowing for the purification of POF₃.[2]

-

Collection: The purified this compound gas can be collected by condensation in a cold trap (e.g., cooled with liquid nitrogen).

Caption: Synthesis of this compound via PF₅ Hydrolysis.

Halogen Exchange from Phosphoryl Chloride

Another established method involves the halogen exchange reaction of phosphoryl chloride (POCl₃) with a fluoride salt.

-

Reactants: Dry zinc fluoride (ZnF₂) is placed in a suitable reaction vessel, such as a brass tube. Phosphoryl chloride (POCl₃) is placed in a dropping funnel.

-

Reaction: POCl₃ is added dropwise to the ZnF₂. The reaction can be initiated by gentle warming to 40-50 °C. The reaction is: 3ZnF₂ + 2POCl₃ → 2POF₃ + 3ZnCl₂.

-

Collection: The evolved this compound gas is passed through a cold trap to liquefy it (boiling point -39.7 °C) or collected over mercury.

Chemical Reactivity and Applications

This compound is a versatile reagent, primarily owing to the reactivity of the P-F bond.

Hydrolysis Pathway

This compound readily hydrolyzes in aqueous solutions, proceeding through a series of fluorophosphoric acids to ultimately yield phosphoric acid and hydrogen fluoride. This stepwise hydrolysis is a key chemical characteristic.

The hydrolysis sequence is as follows:

-

POF₃ + H₂O → HPO₂F₂ (Difluorophosphoric acid) + HF[1]

-

HPO₂F₂ + H₂O → H₂PO₃F (Monofluorophosphoric acid) + HF[1]

-

H₂PO₃F + H₂O → H₃PO₄ (Phosphoric acid) + HF[1]

Caption: Stepwise Hydrolysis of this compound.

Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4][5][6][7] While the direct use of gaseous POF₃ in pharmaceutical synthesis is impractical due to its hazardous nature, it is a conceptual parent to a range of more stable fluorinating and phosphorylating reagents.

Phosphorus(V) Fluoride Exchange (PFEx) Click Chemistry:

A recent and significant application emerging from the chemistry of P-F bonds is Phosphorus(V) Fluoride Exchange (PFEx) click chemistry.[8][9][10] This methodology uses stable, easily handled P(V)-F containing hubs, often synthesized from phosphoryl chloride (POCl₃), as precursors.[9] These hubs can then react with nucleophiles like alcohols and amines in a controlled, catalytic manner to rapidly build complex, multidimensional molecules.

-

Hub Synthesis: A stable precursor, such as phosphoryl chloride (POCl₃), is reacted with amines or alcohols to create a phosphoramidic or phosphoric dichloride.

-

Fluorination: The dichloride is then treated with a fluoride source (e.g., KF) to produce the more stable and selectively reactive phosphoramidic difluoride hub.

-

Click Reaction: This P(V)-F hub is then used in a Lewis base-catalyzed reaction with various nucleophiles (alcohols, amines) to form stable P-O and P-N bonds, allowing for the modular construction of complex molecules.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Phosphoryl Fluoride Derivatives in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phosphoryl fluoride (POF₃) and its derivatives are versatile reagents in modern organic synthesis. While the direct use of this compound gas is often impractical due to its hazardous nature, the in-situ generation of fluorinated phosphorus compounds from more manageable precursors like phosphoryl chloride (POCl₃) has opened up a wide range of synthetic possibilities. The primary application of this chemistry lies in the efficient construction of P-F, P-O, and P-N bonds, which are crucial in medicinal chemistry and materials science.

It is important to note that while phosphorus chloride compounds are widely used for the deoxychlorination of alcohols, the analogous use of this compound derivatives for the direct deoxyfluorination of alcohols to form alkyl fluorides (C-F bonds) is not a standard or recommended procedure. The literature on this specific transformation is scarce and often indicates a lack of reactivity or the prevalence of side reactions. For the direct conversion of alcohols to alkyl fluorides, a variety of other modern and reliable reagents are commercially available and well-documented, such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, and PyFluor.

This document focuses on the practical and widely adopted application of phosphoryl chloride-derived fluorine chemistry: the synthesis of phosphoramidic difluorides and their subsequent use in Phosphorus(V) Fluoride Exchange (PFEx) reactions to form phosphoramidates. This "click chemistry" approach allows for the rapid and efficient coupling of molecules, making it a valuable tool in drug discovery and development.

Key Synthetic Applications of Phosphoryl Chloride-Derived Fluorides

| Application | Description | Product Class |

| Halogen Exchange | Replacement of chlorine atoms in phosphoramidic dichlorides with fluorine to yield phosphoramidic difluorides. | Phosphoramidic difluorides |

| Phosphorus(V) Fluoride Exchange (PFEx) | Catalytic coupling of phosphoramidic difluorides with nucleophiles such as alcohols and amines to form stable P-O and P-N bonds. | Phosphoramidates, Phosphorodiamidates |

| Precursors for Bioactive Molecules | Synthesis of organophosphorus compounds with potential applications as enzyme inhibitors, molecular probes, and therapeutic agents. | Fluorinated organophosphorus compounds |

Experimental Protocols

Protocol 1: Synthesis of a Phosphoramidic Difluoride via Halogen Exchange

This protocol details the synthesis of a representative phosphoramidic difluoride from the corresponding phosphoramidic dichloride using potassium fluoride.

Materials:

-

Phosphoramidic dichloride (1.0 equiv)

-

Potassium fluoride (KF, 8.0 equiv)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phosphoramidic dichloride (1.0 equiv) and anhydrous acetone.

-

Stir the solution at room temperature.

-

Carefully add potassium fluoride (8.0 equiv) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ³¹P NMR).

-

Upon completion of the reaction, filter the reaction mixture to remove the potassium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude phosphoramidic difluoride.

-

The crude product may be used directly in the next step or purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

Phosphoramidic difluorides are potentially toxic. Handle these compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

All glassware and equipment that have come into contact with phosphoramidic difluorides should be decontaminated using a suitable quenching solution (e.g., a solution of sodium hydroxide in isopropanol and water).

Protocol 2: Synthesis of a Phosphoramidate via Phosphorus(V) Fluoride Exchange (PFEx)

This protocol describes the coupling of a phosphoramidic difluoride with a phenolic nucleophile using a catalyst and a silylating agent.

Materials:

-

Phosphoramidic difluoride (1.0 equiv)

-

Phenolic nucleophile (1.2 equiv)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 20 mol%)

-

Hexamethyldisilazane (HMDS, 1.2 equiv)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the phosphoramidic difluoride (1.0 equiv) and the phenolic nucleophile (1.2 equiv) in anhydrous acetonitrile.

-

Add the TBD catalyst (20 mol%) to the reaction mixture.

-

Add HMDS (1.2 equiv) to the stirred solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC, ¹⁹F NMR, or ³¹P NMR until the starting material is consumed.

-

Upon completion, quench the reaction by adding a suitable quenching solution.

-

Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired phosphoramidate.

Visualizations

Caption: Workflow for the synthesis of phosphoramidates.

Caption: Conceptual diagram of Phosphorus(V) Fluoride Exchange (PFEx).

Application Notes and Protocols: Phosphoryl Fluoride in the Synthesis of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoryl fluoride (POF₃) is a highly reactive gas that serves as a valuable reagent in the synthesis of a diverse range of organophosphorus compounds. Its utility stems from the high electronegativity of the fluorine atoms, which renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The phosphorus-fluorine (P-F) bond is also a key feature in many biologically active molecules, where its unique properties can influence potency, selectivity, and metabolic stability.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of organophosphorus compounds, with a focus on applications relevant to drug discovery and development. The methodologies outlined herein cover the preparation of key intermediates such as phosphofluoridates and phosphoramidofluoridates.

Key Synthetic Applications

The primary application of this compound in organophosphorus synthesis is the introduction of the fluorophosphoryl group (-P(O)F₂) or the subsequent displacement of its fluorine atoms to build more complex molecules. The most common transformations involve reactions with nucleophiles such as alcohols, phenols, and amines.

Synthesis of Phosphorofluoridates via Reaction with Alcohols/Phenols

This compound reacts with alcohols and phenols to yield phosphorofluoridates. The reaction can be controlled to produce mono-, di-, or trisubstituted phosphate esters, although the synthesis of monosubstituted dialkyl/diaryl phosphorofluoridates is a common and valuable transformation.

General Reaction: ROH + POF₃ → ROP(O)F₂ + HF

The hydrogen fluoride (HF) generated as a byproduct is corrosive and requires the use of acid scavengers, such as tertiary amines (e.g., triethylamine), or careful experimental design to prevent unwanted side reactions and equipment damage.

Synthesis of Phosphoramidofluoridates via Reaction with Amines

The reaction of this compound with primary or secondary amines provides access to phosphoramidofluoridates. These compounds are important structural motifs in medicinal chemistry and can serve as precursors to more complex phosphoramidates. For instance, this compound combines with dimethylamine to produce dimethylaminophosphoryl difluoride.

General Reaction: R₂NH + POF₃ → R₂NP(O)F₂ + HF

Similar to the reaction with alcohols, an acid scavenger is typically required to neutralize the HF byproduct.

Experimental Protocols

Safety Precaution: this compound is a toxic and corrosive gas that reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the One-Pot Synthesis of Diphenyl this compound

This protocol is adapted from a general method for the preparation of this compound compounds. It involves the reaction of a disubstituted phosphoric acid with sodium fluoride in the presence of trifluoroacetic anhydride (TFAA) and dimethyl sulfoxide (DMSO).

Experimental Workflow

Application Notes and Protocols for Handling Gaseous Phosphoryl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoryl fluoride (POF₃) is a colorless, highly toxic, and corrosive gas that serves as a reactive building block in synthetic chemistry, particularly in the preparation of organophosphorus compounds.[1] Its high reactivity, however, necessitates stringent safety protocols and specialized handling procedures. These application notes provide a comprehensive guide to the experimental setup and protocols required for the safe handling and utilization of gaseous this compound in a laboratory setting.

Health and Safety Information

This compound is a hazardous substance with multiple risk factors. It is crucial to be fully aware of its properties before commencing any experimental work.

2.1. Toxicity and Hazards

-

High Acute Toxicity: POF₃ is highly toxic upon inhalation and can cause severe or fatal health effects.[1]

-

Corrosive: The gas is corrosive to skin, eyes, and the respiratory tract.[1]

-

Hydrolysis: It readily reacts with water or moisture to produce toxic and corrosive hydrogen fluoride (HF) and phosphoric acid derivatives.[1] This reaction can cause severe burns upon contact with tissue.

-

Reactivity: It reacts with certain materials, including silica-containing glass, especially in the presence of moisture.[2]

2.2. Safety Precautions

-

Work Area: All manipulations of this compound must be conducted in a well-ventilated fume hood with a tested and certified face velocity.

-

Personal Protective Equipment (PPE):

-

Body: A flame-resistant lab coat and a chemical-resistant apron are mandatory.

-

Hands: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) should be worn. Consult glove manufacturer's compatibility charts.

-

Eyes: Chemical splash goggles and a full-face shield are required.

-

Respiratory: A full-face respirator with a cartridge appropriate for acid gases and fluorides may be necessary, depending on the experimental setup and risk assessment. All personnel using respirators must be properly trained and fit-tested.

-

-

Emergency Preparedness:

-

An emergency shower and eyewash station must be immediately accessible.

-

Calcium gluconate gel, an antidote for HF burns, must be readily available in the laboratory. All personnel must be trained in its proper application.[3]

-

Develop a written emergency response plan specific to this compound handling.

-

Material and Apparatus

The selection of appropriate materials is critical to prevent corrosion and ensure the integrity of the experimental setup.

3.1. Materials Compatibility

Due to the corrosive nature of this compound and its hydrolysis product, hydrogen fluoride, careful material selection is paramount.

| Material | Compatibility with POF₃ and HF |

| Metals | |

| Stainless Steel (316) | Good resistance, especially when dry. A passivating fluoride film can form.[4] |

| Monel | Excellent resistance to both POF₃ and HF, even at elevated temperatures.[5] |

| Nickel | Good resistance, similar to Monel.[5] |

| Copper | Highly resistant due to the formation of a stable cupric fluoride film in dry conditions.[4] |

| Aluminum | Resistant at lower temperatures.[5] |

| Plastics and Elastomers | |

| Polytetrafluoroethylene (PTFE) | Excellent resistance. Suitable for gaskets, valve seats, and tubing.[6] |

| Polyvinylidene fluoride (PVDF) | Good resistance up to at least 90°C.[6] |

| Perfluoroelastomer (FFKM) | Recommended for O-rings and seals in contact with anhydrous hydrogen fluoride.[7] |

| Ethylene Propylene Diene Monomer (EPDM) | Can be used for seals, but compatibility should be verified for specific conditions.[7] |

| Glass | Not Recommended. Attacked by hydrogen fluoride, a hydrolysis product of POF₃.[2][3] Borosilicate glass can be used with extreme caution for short durations only if all components are scrupulously dried. |

3.2. Recommended Apparatus

-

Gas Cylinder: A cylinder of this compound equipped with a diaphragm-type regulator suitable for corrosive gases. The regulator should be constructed of Monel or stainless steel.

-

Vacuum Line: A vacuum line constructed from stainless steel or Monel is recommended. Joints should be of the Swagelok® or VCR® type with PTFE or metal gaskets. Avoid using glass vacuum lines.

-

Reaction Vessel: A pressure-rated reaction vessel made of stainless steel or Monel is the preferred choice. For smaller scale reactions where visual observation is critical, a heavy-walled borosilicate glass reaction flask (e.g., a Schlenk flask) may be used, but only with extreme caution and after rigorous drying of the entire apparatus.

-

Tubing: Stainless steel or PTFE tubing should be used to transfer the gas.

-

Valves: Needle valves with stainless steel or Monel bodies and PTFE packing are recommended.

-

Pressure Gauge: A pressure gauge compatible with corrosive gases should be installed in the system to monitor the pressure.

-

Cold Trap: A cold trap (e.g., using liquid nitrogen) should be placed between the reaction apparatus and the vacuum pump to condense unreacted POF₃ and other volatile byproducts.

-

Scrubber: The exhaust from the vacuum pump and any vented gases should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide or calcium hydroxide) to neutralize POF₃ and HF.

Experimental Protocol: Gas-Phase Reaction of this compound with an Amine

This protocol describes a general procedure for the gas-phase reaction of this compound with a volatile amine, such as dimethylamine.[8]

4.1. Apparatus Setup and Leak Testing

-

Assemble the reaction apparatus in a fume hood as depicted in the workflow diagram below.

-

Ensure all connections are secure.

-

Close all valves to the gas cylinder and the reaction vessel.

-

Evacuate the entire system using the vacuum pump.

-

Close the valve to the vacuum pump and monitor the pressure in the system for at least one hour. A stable pressure indicates the absence of leaks.

-

If the pressure increases, locate and rectify the leak(s) and repeat the leak test.

4.2. Introduction of Reactants

-

This compound:

-

Cool the reaction vessel with a dry ice/acetone bath (-78 °C).

-

Slowly open the main valve on the POF₃ cylinder and then the regulator valve to the desired pressure.

-

Carefully open the needle valve to admit a known quantity of POF₃ into the reaction vessel. The amount can be determined by monitoring the pressure change in the system of a known volume (P₁V₁ = nRT).

-

Close the valve to the reaction vessel and the POF₃ cylinder.

-

-

Amine:

-

Introduce the volatile amine into the reaction vessel in a similar manner, using a separate inlet if available, or by backfilling the vacuum line after evacuating the residual POF₃.

-

4.3. Reaction and Monitoring

-

Allow the reaction vessel to slowly warm to the desired reaction temperature.

-

The reaction progress can be monitored by observing pressure changes within the sealed reaction vessel.

-

For in-situ monitoring, analytical techniques compatible with corrosive gases, such as FT-IR spectroscopy using a gas cell with compatible windows (e.g., AgCl or BaF₂), can be employed.

4.4. Work-up and Product Isolation

-

Upon completion of the reaction, cool the reaction vessel again in a cold bath to condense any volatile products.

-

Slowly vent the non-condensable byproducts through the scrubber system.

-

Isolate the reaction vessel and transfer it to an inert atmosphere glovebox for the safe handling and purification of the products.

4.5. Waste Disposal

-

All solid and liquid waste contaminated with this compound or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations.

-

The scrubber solution should be neutralized and disposed of as hazardous waste.

Data Presentation

| Parameter | Value |

| This compound (POF₃) | |

| Molar Mass | 103.97 g/mol |

| Boiling Point | -39.7 °C |

| Melting Point | -39.1 °C |

| Appearance | Colorless gas |

| Hydrogen Fluoride (HF) | |

| Molar Mass | 20.01 g/mol |

| Boiling Point | 19.5 °C |

| Dimethylamine ((CH₃)₂NH) | |

| Molar Mass | 45.08 g/mol |

| Boiling Point | 7 °C |

Visualization

Caption: Workflow for a typical gas-phase reaction using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. sites.rowan.edu [sites.rowan.edu]

- 4. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]

- 5. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]

- 6. eurofluor.org [eurofluor.org]

- 7. marcorubber.com [marcorubber.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols for Phosphoryl Fluoride Derivatives in Battery Electrolytes

Topic: Application of Phosphoryl Fluoride Derivatives as Functional Additives in Lithium-Ion Battery Electrolytes

Audience: Researchers, scientists, and battery development professionals.

Introduction: While this compound (POF₃) itself is a hazardous gas and a known decomposition product of the common electrolyte salt LiPF₆, its derivatives, particularly lithium difluorophosphate (LiPO₂F₂), have emerged as highly effective electrolyte additives. The intentional addition of small quantities of LiPO₂F₂ to conventional carbonate-based electrolytes has been demonstrated to significantly enhance the performance and lifespan of lithium-ion batteries (LIBs), especially those employing high-voltage cathodes.

These application notes provide a comprehensive overview of the use of LiPO₂F₂ as a functional additive, including its mechanism of action, detailed experimental protocols for its application, and a summary of its impact on battery performance.

Mechanism of Action: SEI and CEI Stabilization

The primary function of LiPO₂F₂ as an electrolyte additive is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode during the initial formation cycles.[1][2][3]

-

Preferential Decomposition: LiPO₂F₂ possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[4] This allows it to be preferentially reduced on the anode surface during the first charge.

-

Formation of a Stable SEI: The reductive decomposition of LiPO₂F₂ contributes to the formation of a dense and inorganic-rich SEI layer. This layer is particularly enriched with lithium fluoride (LiF), which is an excellent electron insulator and possesses good Li⁺ conductivity.[4][5] A stable SEI layer is crucial for preventing the continuous decomposition of the electrolyte, minimizing irreversible capacity loss, and suppressing the formation of lithium dendrites.

-

Formation of a Protective CEI: At the cathode surface, especially at high voltages, LiPO₂F₂ can be oxidized to form a protective CEI layer. This layer helps to suppress the oxidative decomposition of the electrolyte and mitigates the dissolution of transition metal ions from the cathode material, which is a major cause of capacity fading in high-energy-density LIBs.[6][7]

The overall benefit is a significant improvement in the interfacial stability of both electrodes, leading to enhanced cycling performance and longevity of the battery.[1]

Quantitative Performance Data

The addition of LiPO₂F₂ to standard lithium-ion battery electrolytes has a demonstrably positive impact on key performance metrics. The following tables summarize the quantitative improvements observed in various studies.

Table 1: Effect of LiPO₂F₂ Additive on the Cycling Performance of Li-rich NMC Cathodes

| Additive Concentration (wt%) | C-Rate | Cycle Number | Capacity Retention (%) | Specific Discharge Capacity (mAh g⁻¹) |

| 0 (Baseline) | 3C | 500 | 53.6 | 86.5 |

| 0.5 | 3C | 500 | 85.0 | 149.5 |

| Data sourced from a study on Li₁.₁₄Ni₀.₁₃₃Co₀.₁₃₃Mn₀.₅₄₄O₂ cathodes.[1] |

Table 2: Impact of LiPO₂F₂ Additive on the Rate Capability of Li-rich NMC Cathodes

| Additive Concentration (wt%) | 0.1C (mAh g⁻¹) | 1C (mAh g⁻¹) | 5C (mAh g⁻¹) | 10C (mAh g⁻¹) |

| 0 (Baseline) | 262 | 190 | 117 | 85 |

| 0.5 | 275 | 222 | 149 | 113 |

| Data sourced from a study on Li₁.₁₄Ni₀.₁₃₃Co₀.₁₃₃Mn₀.₅₄₄O₂ cathodes.[1] |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Li-rich NMC Cathodes after Cycling

| Additive Concentration (wt%) | Cycle Number | Impedance (Ω) |

| 0 (Baseline) | 200 | 229 |

| 0.5 | 200 | 99.4 |

| 0 (Baseline) | 500 | 870 |

| 0.5 | 500 | 178 |

| Data sourced from a study on Li₁.₁₄Ni₀.₁₃₃Co₀.₁₃₃Mn₀.₅₄₄O₂ cathodes after charging to 4.8 V.[1] |

Experimental Protocols

Preparation of LiPO₂F₂-Containing Electrolyte

Materials:

-

Baseline electrolyte: e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC) (1:1:1 by weight).[6]

-

Lithium difluorophosphate (LiPO₂F₂) powder (high purity, battery grade).

-

Anhydrous solvents for dilution if necessary.

Procedure:

-

All electrolyte preparation steps must be performed in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.

-

Weigh the required amount of LiPO₂F₂ powder to achieve the desired weight percentage in the baseline electrolyte (e.g., for a 0.5 wt% solution, add 5 mg of LiPO₂F₂ to 995 mg of the baseline electrolyte).

-

Add the LiPO₂F₂ powder to the baseline electrolyte in a clean, dry container.

-

Stir the mixture using a magnetic stirrer at room temperature until the LiPO₂F₂ is completely dissolved. The dissolution process should be monitored to ensure no solid particles remain.

-

Allow the prepared electrolyte to sit for a few hours to ensure homogeneity before use.

Coin Cell Assembly and Testing

Materials and Equipment:

-

CR2032 coin cell components (casings, spacers, springs).

-

Cathode and anode electrodes (e.g., LiNi₀.₆Co₀.₂Mn₀.₂O₂ and graphite).

-

Celgard separator.

-

Prepared electrolyte with and without LiPO₂F₂ additive.

-

Glovebox (Ar-filled, H₂O < 0.1 ppm, O₂ < 0.1 ppm).

-

Coin cell crimper.

-

Multi-channel battery testing system (e.g., LAND).

-

Electrochemical impedance spectroscopy (EIS) analyzer.

Procedure:

-

Transfer all materials and equipment into the argon-filled glovebox.

-

Punch out circular electrodes and separators of the appropriate size for the CR2032 coin cells.

-

Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 80 °C for separators) for at least 12 hours to remove any residual moisture.

-

Assemble the coin cells in the following order: negative cap, anode, separator, cathode, spacer, spring, and positive cap.

-

Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.

-

Crimp the coin cell using a coin cell crimper to ensure proper sealing.

-

Let the assembled cells rest for at least 12 hours to allow for complete electrolyte penetration into the electrodes.

-

Perform electrochemical testing using a battery testing system. A typical testing protocol would involve:

-

Formation cycles: Two to three cycles at a low C-rate (e.g., C/20 or C/10) to form the initial SEI and CEI layers.

-

Rate capability testing: Charge and discharge the cells at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C) to evaluate their performance under different current loads.

-

Long-term cycling: Cycle the cells at a moderate C-rate (e.g., 1C or 3C) for an extended number of cycles (e.g., 500 cycles) to assess their capacity retention and stability.

-

-

Conduct EIS measurements at different stages of cycling (e.g., after formation, after 100 cycles, after 500 cycles) to analyze the changes in cell impedance. The frequency range for EIS is typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 10 mV).

Visualizations

Experimental Workflow for Battery Testing

Caption: Workflow for preparing and testing Li-ion cells with LiPO₂F₂ additive.

Simplified Mechanism of SEI/CEI Formation with LiPO₂F₂

Caption: Role of LiPO₂F₂ in forming stable SEI and CEI layers on electrodes.

References

- 1. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.tue.nl [research.tue.nl]

- 6. A LiPO2F2/LiPF6 dual-salt electrolyte enabled stable cycling performance of nickel-rich lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Catalytic Applications of Phosphoryl Fluoride Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of phosphoryl fluoride derivatives, with a primary focus on the recently developed Phosphorus Fluoride Exchange (PFEx) click chemistry. This powerful methodology allows for the efficient, Lewis base-catalyzed formation of stable phosphorus(V)-oxygen (P-O) and phosphorus(V)-nitrogen (P-N) bonds, opening new avenues for the synthesis of complex molecules, functional materials, and potential therapeutic agents.

Application Note 1: Phosphorus Fluoride Exchange (PFEx) Click Chemistry

The Phosphorus Fluoride Exchange (PFEx) reaction is a novel click chemistry technology that leverages the latent reactivity of P(V)-F bonds.[1][2][3][4] Inspired by nature's use of phosphate connectors, PFEx provides a reliable method for coupling P(V)-F hubs with a variety of nucleophiles, including aryl and alkyl alcohols, and amines.[1][2][3][4]

A key feature of the PFEx reaction is its acceleration by Lewis base catalysts, most notably 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2][3][4] The reactivity of P-F hubs in these reactions surpasses that of their P-Cl counterparts in both reaction rate and performance.[2][3] This allows for selective, serial exchange reactions when using substrates with multiple P-F bonds by carefully selecting the catalyst.[1][2][3][4]

While this compound (POF₃) is a conceptually ideal PFEx hub, its gaseous and highly toxic nature makes it impractical for routine laboratory use.[1][2] A more convenient and bench-stable precursor, such as phosphoryl chloride (POCl₃), can be used to synthesize the necessary phosphoramidic difluoride substrates for the PFEx reaction.[5]

The versatility of PFEx allows for the rapid generation of complex, multidimensional molecules, making it a valuable addition to the click chemistry toolbox for applications in drug discovery, materials science, and chemical biology.[2][3]

Logical Relationship of PFEx Reaction

Caption: Logical flow of the PFEx reaction.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of a phosphoramidic difluoride substrate and its subsequent PFEx reactions with various nucleophiles.

Table 1: Synthesis of Phosphoramidic Difluoride [2]

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |

| Phosphoramidic dichloride | Sodium Fluoride | Acetone | 2 | 95 |

Table 2: TBD-Catalyzed PFEx Reaction of Phosphoramidic Difluoride with Aryl Silyl Ethers [2]

| Nucleophile (Aryl Silyl Ether) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 4-Methylphenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 92 |

| 4-Methoxyphenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 96 |

| 4-Chlorophenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 88 |

| 4-Nitrophenoxy-trimethylsilane | TBD (20) | MeCN | 2 | 75 |

Table 3: Sequential PFEx Reactions with Different Catalysts [1][2]

| Step | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Methylphenol | BTMG | MeCN | 2 | 85 |